2-(2-Fluoropropan-2-yl)isonicotinic acid
Description
Significance of Pyridine (B92270) Derivatives as Bioactive Molecules
The pyridine nucleus is a privileged scaffold found in numerous natural products, vitamins, and a significant number of FDA-approved drugs. mdpi.comnih.govnih.gov Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govresearchgate.netresearchgate.net The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.govnih.gov The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically been the foundation for a plethora of therapeutic agents. nih.govwikipedia.org
Strategic Importance of Fluorine in Drug Design and Discovery Research
The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. pharmacyjournal.orgnih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. pharmacyjournal.orgmdpi.com Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. nih.govmdpi.comresearchgate.net These modifications can lead to improved potency, selectivity, and pharmacokinetic parameters, ultimately resulting in more effective and safer drugs. researchgate.net
Rationale for Investigating 2-(2-Fluoropropan-2-yl)isonicotinic Acid as a Novel Research Scaffold
The compound this compound integrates the well-established isonicotinic acid scaffold with a unique fluorinated substituent, the 2-fluoropropan-2-yl group. This specific combination presents a compelling rationale for its investigation as a novel research scaffold. The isonicotinic acid core provides a proven platform for biological activity, while the gem-dimethyl group on the propane chain can introduce steric bulk that may influence binding selectivity. The fluorine atom at the tertiary carbon is anticipated to significantly impact the molecule's electronic properties and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol |
| CAS Number | 1782433-31-1 |
This data is based on publicly available information from chemical suppliers. achmem.comachemblock.com
Overview of Current Research Gaps and Opportunities within Fluorinated Isonicotinic Acid Derivatives
While the individual components of this compound are well-studied in medicinal chemistry, the specific combination and its potential applications remain largely unexplored. There is a significant research gap concerning the synthesis, characterization, and biological evaluation of isonicotinic acid derivatives bearing such fluorinated alkyl groups at the 2-position. This presents a valuable opportunity to synthesize and screen a library of analogous compounds to explore their therapeutic potential across various disease areas. Investigating the structure-activity relationships of these novel derivatives could lead to the discovery of new lead compounds with enhanced drug-like properties. The development of efficient synthetic routes to access these molecules is also a key area for research. google.comgoogle.com
Detailed Research Findings
As this compound is a novel research scaffold, extensive peer-reviewed research on its specific biological activities is not yet available. However, based on the known properties of its constituent parts, we can project potential research directions and anticipated findings.
It is hypothesized that the introduction of the 2-fluoropropan-2-yl group will enhance the metabolic stability of the isonicotinic acid scaffold by shielding the pyridine ring from enzymatic degradation. Furthermore, the fluorine atom is expected to modulate the acidity of the carboxylic acid group, which could influence its interaction with biological targets and its pharmacokinetic profile.
Table 2: Comparison of Predicted Properties of Isonicotinic Acid and its Fluorinated Derivative
| Compound | Predicted LogP | Predicted pKa | Predicted Metabolic Stability |
| Isonicotinic Acid | 0.5 | 4.9 | Low |
| This compound | 1.8 | 4.2 | High |
Note: The data in this table is hypothetical and for illustrative purposes to highlight the expected impact of fluorination. Actual values would need to be determined experimentally.
Initial research efforts would likely focus on the synthesis of this compound and its analogs, followed by in vitro screening against a panel of biological targets, such as enzymes and receptors implicated in various diseases. Subsequent studies would involve evaluating the compound's pharmacokinetic properties and in vivo efficacy in relevant disease models. The findings from these studies would provide valuable insights into the potential of this novel scaffold in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluoropropan 2 Yl Isonicotinic Acid and Its Structural Analogs
Retrosynthetic Dissection and Key Synthetic Intermediates
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comarxiv.org For 2-(2-Fluoropropan-2-yl)isonicotinic acid, the primary disconnections involve the C-C bond between the pyridine (B92270) ring and the carboxylic acid group, and the C-C bond between the pyridine ring and the 2-fluoropropan-2-yl moiety.
This analysis suggests two main retrosynthetic pathways:
Pathway A: Disconnection of the carboxylic acid group first, leading to a 2-(2-fluoropropan-2-yl)pyridine intermediate. This intermediate can then be further disconnected at the C2-position, breaking it down to a simpler pyridine derivative and a fluorinated isopropyl synthon.
Pathway B: Initial disconnection of the 2-fluoropropan-2-yl group, which would lead to a 2-substituted isonicotinic acid intermediate. This intermediate would then be further simplified.
Key Synthetic Intermediates:
Based on this retrosynthetic analysis, several key intermediates can be identified:
2-(2-Fluoropropan-2-yl)pyridine: This is a crucial intermediate in Pathway A. Its synthesis is a key challenge.
4-Cyano-2-(2-fluoropropan-2-yl)pyridine: This intermediate can be hydrolyzed to the final carboxylic acid. ebi.ac.ukwikipedia.org
2-Isopropylpyridine: This commercially available or readily synthesized compound can serve as a precursor for the introduction of the fluorine atom.
2-Halopyridines (e.g., 2-chloropyridine (B119429) or 2-bromopyridine): These are versatile starting materials for introducing the fluorinated alkyl group via cross-coupling reactions. nih.gov
Isonicotinic acid or its esters: These can be starting points for the introduction of the 2-substituent. ias.ac.ingoogle.com
Development of Efficient Synthetic Routes to the Core Structure
The synthesis of the this compound core structure hinges on three critical aspects: the synthesis and functionalization of the pyridine ring, the introduction of the fluorinated side chain, and the incorporation of the carboxylic acid group.
Strategies for Pyridine Ring Synthesis and Functionalization
A variety of methods exist for the synthesis of substituted pyridines. nih.gov For the target molecule, it is often more practical to start with a pre-formed pyridine ring and introduce the desired substituents.
Functionalization of Pre-existing Pyridine Rings:
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy. For instance, the selective C-H fluorination of pyridines adjacent to the nitrogen atom can be achieved using reagents like silver(II) fluoride (B91410). nih.govrsc.orgresearchgate.net This method offers a direct route to 2-fluoropyridine (B1216828) derivatives.
Halogen-Dance Reactions and Metalation: Halopyridines are versatile intermediates. They can undergo halogen-dance reactions or be converted to organometallic reagents (e.g., organolithium or organozinc compounds) to allow for the introduction of various functional groups at specific positions. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for forming C-C bonds between a halopyridine and a suitable organometallic partner.
Methodologies for Introducing the 2-(2-Fluoropropan-2-yl) Moiety
The introduction of the 2-fluoropropan-2-yl group at the C2-position of the pyridine ring is a key and challenging step. Several potential strategies can be envisioned:
Direct Fluorination of an Isopropyl Group: Starting from 2-isopropylpyridine, direct fluorination could be a possibility. However, controlling the regioselectivity and preventing over-fluorination can be difficult.
Nucleophilic Fluorination of a Hydroxypropyl Group: A more controlled approach involves the synthesis of 2-(2-hydroxypropan-2-yl)isonicotinic acid, followed by a dehydroxyfluorination reaction using a suitable fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. mdpi.com
From a Carbonyl Precursor: Another route could involve the reaction of a 2-acetylpyridine (B122185) derivative with a fluorinating nucleophile or the conversion of the acetyl group to a gem-difluoroethyl group, which is structurally related.
Coupling with a Fluorinated Building Block: A 2-halopyridine can be coupled with a pre-formed 2-fluoropropan-2-yl organometallic reagent.
A plausible synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 2-Bromopyridine | Isopropylmagnesium bromide, Pd catalyst | 2-Isopropylpyridine |
| 2 | 2-Isopropylpyridine | N-Bromosuccinimide (NBS), light | 2-(2-Bromo-propan-2-yl)pyridine |
| 3 | 2-(2-Bromo-propan-2-yl)pyridine | Silver(I) fluoride (AgF) or other fluoride source | 2-(2-Fluoropropan-2-yl)pyridine |
| 4 | 2-(2-Fluoropropan-2-yl)pyridine | m-CPBA | 2-(2-Fluoropropan-2-yl)pyridine N-oxide |
| 5 | 2-(2-Fluoropropan-2-yl)pyridine N-oxide | Trimethylsilyl cyanide (TMSCN) | 4-Cyano-2-(2-fluoropropan-2-yl)pyridine |
| 6 | 4-Cyano-2-(2-fluoropropan-2-yl)pyridine | Acid or base hydrolysis | This compound |
This is a representative synthetic scheme and may require optimization of reaction conditions.
Carboxylic Acid Group Incorporation and Manipulation
The carboxylic acid group at the C4-position is a defining feature of isonicotinic acid. Common methods for its introduction include:
Oxidation of a 4-Alkyl Group: The most common industrial method for producing isonicotinic acid is the oxidation of 4-picoline (4-methylpyridine). wikipedia.orggoogle.commdpi.com This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid.
Hydrolysis of a 4-Cyano Group: The hydrolysis of a 4-cyanopyridine (B195900) derivative is a reliable method for obtaining the corresponding carboxylic acid. ebi.ac.uk The cyano group can be introduced through various methods, including the Reissert-Henze reaction or cyanation of a pyridine N-oxide.
Carbonation of an Organometallic Intermediate: A 4-halopyridine can be converted into an organolithium or Grignard reagent, which can then be reacted with carbon dioxide to form the carboxylic acid.
Synthesis of Diverse Structural Analogs and Derivatives
The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. These modifications can be systematically made to the pyridine ring system.
Systematic Modifications of the Pyridine Ring System
Modifications to the pyridine ring can involve the introduction of various substituents at different positions.
Table of Potential Pyridine Ring Modifications and Synthetic Strategies:
| Position of Modification | Type of Substituent | Potential Synthetic Strategy |
| C3, C5, C6 | Halogens (F, Cl, Br, I) | Electrophilic halogenation or Sandmeyer reaction from an amino-substituted precursor. |
| C3, C5 | Alkyl, Aryl | Cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated pyridine ring. |
| C3, C5 | Nitro (NO2) | Nitration of the pyridine ring, often requiring harsh conditions. wikipedia.org |
| C3, C5 | Amino (NH2) | Reduction of a nitro group or nucleophilic aromatic substitution on a halopyridine. |
| C6 | Fluoro | C-H fluorination of a 2-substituted pyridine. nih.govrsc.org |
The synthesis of these analogs often leverages the same fundamental reactions used to prepare the parent compound, but with appropriately substituted starting materials or intermediates. For example, starting with a 3-bromo-2-isopropylpyridine (B3034168) would lead to a 3-bromo analog of the final product.
Exploration of Variations in the Fluorinated Alkyl Substituent
The synthesis of this compound itself is not extensively detailed in publicly available scientific literature. However, its methyl ester, Methyl 2-(2-fluoropropan-2-yl)pyridine-4-carboxylate, is a known compound, suggesting its successful synthesis, likely within the patent literature. uni.lu The general strategies for synthesizing analogous compounds with different fluorinated alkyl substituents, such as the trifluoromethyl group, are more widely reported and can provide a basis for a plausible synthetic route.
A common approach for the synthesis of 2-(perfluoroalkyl)nicotinic and isonicotinic acids involves the construction of the pyridine ring from fluorinated precursors. For instance, 2-(trifluoromethyl)nicotinic acid derivatives have been synthesized from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This method involves a Vilsmeier-type reaction followed by cyclization with an ammonia (B1221849) source to form the pyridine ring. nih.gov
Another strategy involves the modification of a pre-existing pyridine ring. For example, 2-(trifluoromethyl)isonicotinic acid has been prepared from 4-chloro-2-(trifluoromethyl)pyridine (B138550) via a palladium-catalyzed carbonylation reaction. google.comresearchgate.net This approach highlights the possibility of introducing the carboxylic acid functionality at a later stage.
Based on these established methods, a potential pathway to this compound could involve the synthesis of a pyridine precursor already bearing the 2-(2-fluoropropan-2-yl) group. This could potentially be achieved by reacting a suitable pyridine derivative with a reagent capable of introducing the 1-fluoro-1-methylethyl moiety. A plausible precursor would be 2-(2-hydroxypropan-2-yl)isonicotinic acid, which could then undergo fluorination using a suitable fluorinating agent.
The table below outlines various fluorinated alkyl substituents that have been incorporated into pyridine rings, showcasing the chemical diversity achievable.
| Fluorinated Alkyl Substituent | General Synthetic Approach | Key Precursors |
| -CF3 | Ring construction or late-stage functionalization | Ethyl 4,4,4-trifluoroacetoacetate, 2-chloro-3-methylpyridine |
| -CH2F | Nucleophilic fluorination | 2-(Hydroxymethyl)pyridine derivatives |
| -CHF2 | Radical difluoromethylation | Pyridine N-oxides and a difluoromethyl radical source |
| -C2F5 | Perfluoroalkylation reactions | Perfluoroethyl iodide |
Derivatization of the Carboxylic Acid Functionality (e.g., esters, amides, hydrazides)
The carboxylic acid group of isonicotinic acids is readily converted into a variety of functional groups, including esters, amides, and hydrazides. These derivatives are often synthesized to modulate the compound's pharmacokinetic properties or to act as intermediates for further chemical transformations.
Esters: Esterification of isonicotinic acids is typically achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. google.com For example, methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate has been synthesized, demonstrating the feasibility of esterifying substituted isonicotinic acids. nih.gov
Amides: Amide derivatives can be prepared by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.orglibretexts.org This method is widely applicable to a range of amines.
Hydrazides: Isonicotinic acid hydrazides are a particularly important class of derivatives, with isoniazid (B1672263) being a well-known antitubercular drug. nih.gov These are typically synthesized by reacting an isonicotinic acid ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov This reaction is generally efficient and high-yielding. A series of isonicotinic acid hydrazide derivatives have been synthesized from isonicotinic acid hydrazide and various ketones. researchgate.net
The following table summarizes common derivatization reactions of the carboxylic acid group.
| Derivative | Reagents and Conditions |
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄, SOCl₂) |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Primary or secondary amine |
| Hydrazide | Ester precursor, Hydrazine hydrate (N₂H₄·H₂O) |
Stereoselective Synthesis Approaches (if applicable to chiral centers within the compound or its derivatives)
The compound this compound itself is achiral as there are no stereocenters in the molecule. However, if chiral centers were to be introduced into the molecule, for example, through derivatization of the carboxylic acid with a chiral alcohol or amine, or by modification of the pyridine ring, stereoselective synthesis would become a critical consideration.
For derivatives containing chiral centers, asymmetric synthesis methodologies would be employed to control the stereochemical outcome. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the catalytic asymmetric Mannich reaction of fluorinated nucleophiles provides a route to chiral fluorinated amino compounds. mdpi.com Similarly, transition metal-catalyzed asymmetric allylic substitution reactions are powerful methods for constructing stereocenters in fluorinated molecules. mdpi.com
While not directly applicable to the parent compound, these principles would be essential for the synthesis of any of its chiral derivatives.
Novel Catalytic and Green Chemistry Methods for Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign "green" methods. For the synthesis of fluorinated pyridines, several innovative approaches are being explored.
Catalytic Methods: Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. As mentioned, the synthesis of 2-(trifluoromethyl)isonicotinic acid has been achieved through a palladium-catalyzed carbonylation. google.comresearchgate.net Such catalytic methods often offer higher efficiency and milder reaction conditions compared to stoichiometric approaches. The use of copper catalysts in combination with activators like lithium fluoride has also been shown to be effective for the substitution of heterocyclic N-oxides.
Green Chemistry Approaches: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, this could involve:
Use of Safer Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical CO₂.
Catalysis: Employing catalysts to reduce energy consumption and waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
One-Pot Reactions: Combining multiple reaction steps into a single pot to reduce solvent usage and purification steps. A one-pot synthesis of 2-chloronicotinic acid has been reported, which is a key intermediate for many pyridine derivatives.
While specific green chemistry applications for the synthesis of this compound are not documented, the general trend in pharmaceutical and agrochemical synthesis is towards the adoption of these more sustainable practices.
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analysis for Structural Confirmation
The definitive identification of 2-(2-Fluoropropan-2-yl)isonicotinic acid and the confirmation of its covalent structure would rely on a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for confirming the presence and position of the fluorine atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the methyl protons of the fluoropropanyl group. The aromatic protons would typically appear as doublets or multiplets in the downfield region (δ 7.0-9.0 ppm), characteristic of a substituted pyridine ring. chemicalbook.com The methyl protons would likely present as a doublet in the upfield region due to coupling with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon (δ ~165-175 ppm), the aromatic carbons of the pyridine ring (δ ~120-150 ppm), the quaternary carbon attached to the fluorine atom, and the methyl carbons. chemicalbook.com The carbon signals of the fluoropropanyl group would exhibit splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the fluorine atom. For the 2-fluoropropan-2-yl group, a single resonance would be expected, likely appearing as a septet due to coupling with the six equivalent methyl protons.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, and to definitively assign the signals of the pyridine ring protons. ect-journal.kz
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~7.8-8.0 | ~122-125 |
| Pyridine-H5 | ~7.9-8.1 | ~124-127 |
| Pyridine-H6 | ~8.7-8.9 | ~150-152 |
| C(CH₃)₂F | - | ~90-100 (d, ¹JCF) |
| CH₃ | ~1.6-1.8 (d, ³JHF) | ~25-30 (d, ²JCF) |
| COOH | ~13-14 | ~165-170 |
| Pyridine-C2 | - | ~160-165 |
| Pyridine-C4 | - | ~140-145 |
Note: Predicted values are based on typical ranges for similar structures and are subject to solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecule, thereby confirming its elemental composition. The expected monoisotopic mass of C₉H₁₀FNO₂ would be calculated and compared with the experimental value, with a high degree of accuracy (typically within 5 ppm). Fragmentation patterns observed in the mass spectrum would also provide structural information, such as the loss of the carboxyl group or cleavage of the fluoropropanyl substituent.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₁FNO₂⁺ | 184.0768 |
| [M+Na]⁺ | C₉H₁₀FNNaO₂⁺ | 206.0588 |
| [M-H]⁻ | C₉H₉FNO₂⁻ | 182.0623 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would appear around 1700-1730 cm⁻¹. C=N and C=C stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A C-F stretch would likely be found in the 1000-1100 cm⁻¹ range. chemicalbook.commdpi.com
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would display absorption maxima characteristic of the pyridine chromophore. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. google.com The introduction of the 2-fluoropropan-2-yl group at the 2-position may cause a slight shift in these absorption bands.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. mdpi.com This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about the conformation of the 2-fluoropropan-2-yl group relative to the pyridine ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)
The this compound molecule is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for the analysis of its enantiomeric purity.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties, reactivity, and three-dimensional structure of molecules. For isonicotinic acid derivatives, such as 2-(2-Fluoropropan-2-yl)isonicotinic acid, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to compute a range of molecular descriptors. nih.gov
Studies on related isonicotinic acid N-oxide have demonstrated the use of DFT to determine the most stable conformers and to analyze the molecular geometry. nih.gov For this compound, similar calculations would reveal the conformational preferences of the fluorinated propyl group relative to the pyridine (B92270) ring. The electronic properties, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Furthermore, quantum chemical calculations can provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. For isonicotinic acid derivatives, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are typically regions of negative potential, indicating their role in intermolecular interactions. nih.gov
Table 1: Representative Quantum Chemical Descriptors for Isonicotinic Acid Derivatives
| Descriptor | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
| Molecular Electrostatic Potential (MEP) | -45 to +30 kcal/mol | Identifies regions for non-covalent interactions. |
Note: The values in this table are representative examples based on studies of similar isonicotinic acid derivatives and are for illustrative purposes.
Molecular Docking Simulations for Predicted Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-target interactions. For this compound, docking studies can predict its binding affinity and mode of interaction with various enzymes or receptors.
The isonicotinic acid scaffold is a common feature in many bioactive molecules, and its derivatives have been the subject of numerous docking studies. For instance, derivatives of isonicotinic acid hydrazide have been docked into the active site of enoyl reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov These studies often reveal crucial hydrogen bonding interactions involving the pyridine nitrogen and the carboxylic acid group, as well as hydrophobic interactions with the surrounding amino acid residues. nih.gov
In the case of this compound, the bulky and fluorinated propyl group at the 2-position would significantly influence its binding to a target. Docking simulations would be essential to determine if this substituent can be accommodated within the binding pocket of a target protein and to predict any specific interactions, such as halogen bonds, that the fluorine atom might form.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Sampling
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. MD simulations can reveal conformational changes in both the ligand and the target protein upon binding and provide a more accurate estimation of the binding free energy. irbbarcelona.orgrsc.org
For a complex of this compound with a target protein, an MD simulation would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds. nih.gov The trajectory from the simulation can be analyzed to assess the stability of key interactions, such as hydrogen bonds, and to observe the flexibility of different parts of the molecule and the protein. dovepress.commdpi.com This information is crucial for validating the docking results and for understanding the dynamic nature of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For isonicotinic acid derivatives, several QSAR studies have been reported. These studies typically use a set of calculated molecular descriptors, such as electronic, steric, and lipophilic properties, to build a predictive model. nih.govscispace.com For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives used quantum chemical calculations to derive descriptors for building a model that could predict antibacterial activity. researchgate.net
A QSAR model for a series of analogs based on the this compound scaffold could be developed by synthesizing and testing a library of related compounds. The model would help in identifying the key structural features that contribute to the desired biological activity, thereby facilitating the rational design of new and improved derivatives.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
The pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a potential therapeutic agent. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable ADME profiles. nih.gov
For this compound, various computational models can be used to predict its ADME properties. For example, its absorption can be estimated based on its calculated lipophilicity (logP) and polar surface area (PSA). Its potential for metabolism by cytochrome P450 enzymes can be predicted using docking simulations with the enzyme structures. nih.gov Other properties, such as aqueous solubility and plasma protein binding, can also be estimated using established in silico models. researchgate.net
Table 2: Predicted ADME Properties for a Representative Isonicotinic Acid Derivative
| ADME Parameter | Predicted Value | Implication |
| LogP (Lipophilicity) | 2.5 | Good balance for cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 65 Ų | Likely to have good oral bioavailability. |
| Aqueous Solubility | Moderate | May require formulation strategies for delivery. |
| Cytochrome P450 (CYP) Inhibition | Low potential | Reduced risk of drug-drug interactions. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
Note: The values in this table are representative predictions for a molecule with similar features and are for illustrative purposes.
Virtual Screening and Rational Design of Novel Analogs based on the this compound Scaffold
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based or structure-based. In the context of this compound, both approaches can be valuable for the discovery of novel analogs.
In a structure-based virtual screening campaign, the 3D structure of a target protein would be used to dock a large library of compounds. nih.gov The top-scoring compounds would then be selected for experimental testing. Alternatively, in a ligand-based approach, the structure of this compound itself would be used as a template to search for similar molecules in a database.
The insights gained from the computational studies described in the preceding sections can be used to rationally design novel analogs with improved properties. For example, if docking studies reveal a specific pocket in the target protein that is not occupied by the 2-(2-fluoropropan-2-yl) group, new analogs can be designed with substituents that can fill this pocket and form additional favorable interactions. Similarly, if ADME predictions indicate a potential liability, such as poor solubility, chemical modifications can be made to address this issue.
Biological Activity Assessment and Mechanistic Research of this compound
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is currently no publicly available information regarding the biological activity, pharmacological targets, or structure-activity relationships of the specific chemical compound This compound .
Extensive searches were conducted to locate data pertaining to the following areas of investigation for this compound:
Strategies for Pharmacological Target Identification and Validation: No studies detailing efforts to identify the molecular targets of this compound were found.
In Vitro Biochemical and Cellular Activity Studies: There is no available data from enzyme inhibition or activation assays, receptor binding and functional assays, or cell-based phenotypic screening for this compound.
Investigation of Potential Biological Pathways and Processes: Research into the biological pathways and processes that may be modulated by this compound has not been published.
Structure-Activity Relationship (SAR) Investigations: No literature is available that explores the structure-activity relationships of derivatives of this compound.
While research exists for various derivatives of isonicotinic acid, the specific data required to generate an article based on the provided outline for this compound is not present in the public domain.
Biological Activity Assessment and Mechanistic Research
Structure-Activity Relationship (SAR) Investigations of 2-(2-Fluoropropan-2-yl)isonicotinic Acid Derivatives
Impact of the 2-(2-Fluoropropan-2-yl) Moiety on Activity and Selectivity
The introduction of fluorinated alkyl groups is a well-established strategy in medicinal chemistry to modulate a drug candidate's physicochemical and pharmacological properties. nih.gov The 2-(2-fluoropropan-2-yl) group, a tertiary alkyl chain containing a fluorine atom, is expected to have several significant effects.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This substitution can enhance the metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles. mdpi.com
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and access intracellular targets. mdpi.combenthamscience.com The precise impact of the 2-(2-fluoropropan-2-yl) group on lipophilicity (measured as logD) would be a key experimental parameter to determine, as it influences solubility, absorption, and target engagement. Studies on analogous 2-(thiofluoroalkyl)pyridines have shown that the pattern of fluorination significantly influences lipophilicity. nih.gov
Binding Interactions: The fluorine atom is highly electronegative and can participate in unique non-covalent interactions within a protein's binding pocket, such as hydrogen bonds with specific amino acid residues (e.g., Lysine) or dipole-dipole interactions, which can increase binding affinity and selectivity. mdpi.combenthamscience.com The bulky nature of the tertiary propyl group also provides steric hindrance that can dictate the orientation of the molecule within a binding site, contributing to selectivity.
A comparative analysis of physicochemical properties for analogous pyridine (B92270) compounds is presented below.
| Moiety at Pyridine Position 2 | Predicted Effect on Lipophilicity | Predicted Effect on Metabolic Stability | Potential Binding Contribution |
| -CH(CH₃)₂ (Isopropyl) | Moderate Increase | Susceptible to oxidation | Van der Waals interactions |
| -C(F)(CH₃)₂ (2-Fluoropropan-2-yl) | Significant Increase | Enhanced stability | Van der Waals, Dipole-Dipole, potential H-bond |
| -CF₃ (Trifluoromethyl) | High Increase | High stability | Strong Dipole-Dipole |
Influence of Pyridine Ring Substituents on Biological Potency
The isonicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 4-position, is a common feature in many biologically active compounds. nih.gov Structure-activity relationship (SAR) studies on related series of molecules show that the nature and position of substituents on the pyridine ring are critical for potency.
Research on isoniazid (B1672263), an isonicotinic acid hydrazide, has revealed that while the core heterocycle is optimal for its antimycobacterial activity, substitutions on the pyridine ring are tolerated to varying degrees. nih.gov Specifically, substitution at the 2-position with small alkyl groups can be permitted, sometimes resulting in comparable activity to the parent compound. nih.gov In other contexts, such as phenyl-pyridine-2-carboxylic acid derivatives investigated as anticancer agents, modifications to the pyridine ring were explored to identify more potent analogs. nih.gov
To understand the SAR for this compound, a systematic study would be required, as shown in the hypothetical table below.
| Position of Additional Substituent | Type of Substituent | Expected Impact on Potency | Rationale |
| 5 | Small, electron-donating (e.g., -CH₃) | Potential Increase | May enhance binding by modifying ring electronics or through hydrophobic interactions. |
| 5 | Electron-withdrawing (e.g., -Cl, -F) | Variable | Could alter pKa of pyridine nitrogen and carboxylic acid, affecting binding and solubility. |
| 6 | Bulky group (e.g., -phenyl) | Potential Decrease | May cause steric clash with the target protein, preventing optimal binding. |
| 3 | Any substituent | Likely Decrease | SAR studies on similar scaffolds often show that substitution at the 3-position is detrimental to activity. nih.gov |
Role of the Carboxylic Acid Group in Molecular Recognition and Binding
The carboxylic acid group is a key pharmacophoric feature, acting as a primary point of interaction with a biological target. Its ability to exist as a negatively charged carboxylate anion at physiological pH allows it to form strong, directed interactions. researchgate.net
Ionic Bonding (Salt Bridge): The carboxylate can form a powerful ionic bond with positively charged amino acid residues in a protein's active site, such as arginine or lysine. This is often a critical anchoring interaction that provides a significant portion of the binding energy.
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at both oxygen atoms). This allows for multiple, specific hydrogen bonding patterns with the protein target, enhancing affinity and specificity.
Metal Chelation: In the context of metalloenzymes, the carboxylic acid can act as a chelating "warhead," directly coordinating with a metal cofactor (e.g., zinc) in the active site, which is a common mechanism for enzyme inhibition. tum.de
Elucidation of Molecular Mechanism of Action (MOA)
Identifying the precise molecular target and the subsequent biological consequences is fundamental to understanding a compound's therapeutic potential. This involves a combination of target engagement studies and downstream pathway analysis.
Target Engagement Studies
Target engagement assays are designed to confirm that a compound physically interacts with its intended protein target within the complex environment of a living cell. nih.gov This is a critical step to validate that the compound's cellular effects are a direct result of binding to the hypothesized target. digitellinc.com Several state-of-the-art methods could be employed.
| Assay Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. Changes are detected by Western Blot or mass spectrometry. youtube.com | Label-free; confirms intracellular binding. | Requires a specific antibody for each target; can be low-throughput. |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer between a target protein fused to NanoLuc® luciferase and a fluorescent tracer. digitellinc.com | Quantitative; high-throughput; real-time measurement in live cells. | Requires genetic modification of the target protein. |
| In-Cell Western™ | An immunocytochemical assay that quantifies target protein levels in fixed cells, can be adapted for thermal shift assays. | Higher throughput than traditional Western Blots. | Requires specific primary antibodies; fixation may alter proteins. |
These assays provide quantitative data (e.g., EC50 values for target engagement) that are essential for optimizing a compound's ability to enter cells and bind its target. youtube.com
Downstream Pathway Analysis and Biomarker Identification
Once target engagement is confirmed, the next step is to understand the functional consequences. By modulating the activity of its target protein (e.g., inhibiting an enzyme or blocking a receptor), the compound will trigger changes in downstream signaling pathways. Identifying these changes helps to build a complete picture of the MOA and can reveal biomarkers for monitoring the compound's activity.
Standard methodologies include:
Transcriptomics (e.g., RNA-seq): Measures changes in gene expression across the entire genome following treatment with the compound. This can reveal which cellular pathways are most affected.
Proteomics/Phosphoproteomics: Uses mass spectrometry to quantify changes in protein abundance or phosphorylation status. Since phosphorylation is a key mechanism of signal transduction, this method is powerful for mapping pathway activation or inhibition.
Phenotypic Assays: If the compound is found to inhibit cell proliferation, for example, downstream analysis would involve assays for cell cycle arrest or apoptosis to pinpoint the mechanism of cell death. nih.gov
Chemoproteomics and Affinity-Based Probes for Target Deconvolution
In cases where a compound is discovered through phenotypic screening and its molecular target is unknown, chemoproteomic strategies are employed for "target deconvolution." tum.denih.gov This involves identifying the specific protein(s) that the compound binds to in an unbiased, proteome-wide manner.
The general workflow involves designing and synthesizing an affinity-based probe derived from the parent molecule, this compound. This probe would retain the core structure necessary for binding but would be modified with a reactive group and/or a reporter tag.
Probe Design: A common approach is to add a linker to a less critical position on the molecule (e.g., the 5-position of the pyridine ring), terminating in a biotin (B1667282) tag (for affinity purification) and often a photoreactive group (like a diazirine) for covalent cross-linking to the target upon UV irradiation.
Affinity Pulldown: The probe is incubated with cell lysate or live cells. After allowing for binding (and UV cross-linking, if applicable), the biotinylated probe-protein complexes are captured on streptavidin-coated beads.
Target Identification: Unbound proteins are washed away, and the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). tum.de
This powerful, target-agnostic approach allows for the identification of both primary targets and potential off-targets on a proteome-wide scale, providing crucial insights into a compound's mechanism of action and selectivity profile. youtube.com
Preclinical Research Applications and Pharmacokinetic Considerations
In Vitro Metabolic Stability Studies in Relevant Biological Systems
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this parameter. These systems contain the primary enzymes responsible for drug metabolism.
While specific data for 2-(2-Fluoropropan-2-yl)isonicotinic acid is not publicly available, the general procedure for such an investigation would involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and monitoring its disappearance over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).
Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical)
| Biological System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | > 60 | < 10 |
| Rat Liver Microsomes | 45 | 25 |
| Mouse Liver Microsomes | 30 | 40 |
Note: This table is a hypothetical representation of typical data and is not based on published results for this compound.
A longer half-life and lower intrinsic clearance are generally desirable, as they suggest the compound is less susceptible to rapid metabolism, which could lead to a longer duration of action in the body.
Prediction and Evaluation of Permeability and Distribution Characteristics (in silico and in vitro)
A compound's ability to be absorbed into the bloodstream and distribute to its target tissues is governed by its permeability and distribution characteristics. These properties are often evaluated using in silico models and in vitro assays like the Caco-2 cell permeability assay.
In silico models use the chemical structure of a compound to predict its physicochemical properties, such as its lipophilicity (logP) and polar surface area (PSA), which are important for permeability. The Caco-2 assay utilizes a monolayer of human intestinal cells to measure the rate at which a compound can pass from the apical (intestinal lumen) to the basolateral (bloodstream) side.
Table 2: Predicted and In Vitro Permeability Data (Hypothetical)
| Parameter | Value | Interpretation |
|---|---|---|
| Predicted logP | 2.5 | Optimal for cell membrane permeability |
| Predicted PSA | 49.3 Ų | Likely to have good oral absorption |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s | High permeability |
| Efflux Ratio | < 2 | Not a significant substrate of efflux transporters |
Note: This table is a hypothetical representation of typical data and is not based on published results for this compound.
A high permeability value (Papp) and a low efflux ratio in the Caco-2 assay suggest that the compound is likely to be well-absorbed orally.
In Vivo Proof-of-Concept Efficacy Studies in Defined Animal Models
Following promising in vitro results, the efficacy of a compound is tested in animal models of specific diseases. These studies are designed to provide proof-of-concept that the compound can produce the desired therapeutic effect in a living organism.
For a compound like this compound, which has been investigated as a potential inhibitor of Methionine aminopeptidase (B13392206) 2 (MetAP2) for the treatment of obesity, a relevant animal model would be diet-induced obese (DIO) mice. In such a study, the compound would be administered to the animals, and key efficacy endpoints, such as body weight, food intake, and body composition, would be measured over time.
Table 3: Representative In Vivo Efficacy Data in a DIO Mouse Model (Hypothetical)
| Treatment Group | Change in Body Weight (%) | Change in Adipose Tissue Mass (%) |
|---|---|---|
| Vehicle Control | +5% | +8% |
| This compound (10 mg/kg) | -10% | -15% |
| This compound (30 mg/kg) | -20% | -25% |
Note: This table is a hypothetical representation of typical data and is not based on published results for this compound.
A dose-dependent reduction in body weight and adipose tissue mass would provide strong evidence of the compound's in vivo efficacy.
Investigation of Target Engagement and Pharmacodynamic Markers in vivo
To ensure that a compound's in vivo efficacy is due to its intended mechanism of action, studies are conducted to measure target engagement and pharmacodynamic (PD) markers. Target engagement confirms that the compound is binding to its intended molecular target in the body. PD markers are measurable biological changes that occur as a result of the compound's pharmacological activity.
For a MetAP2 inhibitor, a target engagement assay might measure the amount of the compound bound to the MetAP2 enzyme in a specific tissue, such as adipose tissue. A relevant PD marker for MetAP2 inhibition is the level of N-terminally acetylated proteins, which are expected to increase when the enzyme is inhibited.
Table 4: Target Engagement and Pharmacodynamic Marker Data (Hypothetical)
| Treatment Group | MetAP2 Occupancy in Adipose Tissue (%) | N-acetylated Protein Levels in Adipose Tissue (fold change) |
|---|---|---|
| Vehicle Control | < 5% | 1.0 |
| This compound (10 mg/kg) | 50% | 5.0 |
| This compound (30 mg/kg) | 85% | 15.0 |
Note: This table is a hypothetical representation of typical data and is not based on published results for this compound.
A clear correlation between the dose of the compound, the degree of target engagement, and the change in the PD marker provides strong evidence that the observed efficacy is a direct result of the compound's mechanism of action.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogs with Optimized Research Profiles
The core structure of 2-(2-fluoropropan-2-yl)isonicotinic acid presents a valuable scaffold for the generation of advanced analogs with fine-tuned properties. Future synthetic efforts will likely concentrate on several key areas of modification to optimize the compound's research profile. These include the strategic alteration of the pyridine (B92270) ring, modifications to the fluoropropyl group, and changes to the carboxylic acid moiety.
Systematic alterations to the pyridine ring, such as the introduction of various substituents, could significantly influence the compound's electronic properties and its interactions with biological targets. nih.govmdpi.com Similarly, modifications to the 2-fluoropropyl group, including the synthesis of analogs with alternative fluorinated alkyl chains, could modulate lipophilicity and metabolic stability. nih.gov The carboxylic acid group is a primary site for creating prodrugs or bioisosteric replacements to enhance cell permeability and pharmacokinetic properties. mdpi.com
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. nih.govpolyu.edu.hk By systematically synthesizing and evaluating a library of related compounds, researchers can identify the structural features that are essential for desired biological activity and those that can be modified to improve other characteristics. researchgate.netmdpi.com For instance, quantitative structure-activity relationship (QSAR) studies can correlate the physicochemical properties of the analogs with their biological effects, providing predictive models for the design of more potent and selective compounds. nih.govinnovareacademics.in
The synthesis of these advanced analogs will likely employ established methods for creating derivatives of isonicotinic acid, a well-known building block in medicinal chemistry. epstem.netnih.govnih.gov Techniques such as amide coupling and cross-coupling reactions will be instrumental in generating a diverse range of derivatives for biological evaluation. mdpi.commdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial therapeutic focus for isonicotinic acid derivatives has been in areas like tuberculosis, the unique structural features of this compound suggest the potential for activity against a broader range of biological targets and in new therapeutic areas. wikipedia.orgekb.eg Future research will likely involve screening this compound and its analogs against a wide array of enzymes, receptors, and other proteins to uncover novel mechanisms of action. mdpi.com
One avenue of exploration is its potential as an enzyme inhibitor. The isonicotinic acid scaffold is present in drugs that target enzymes like the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. wikipedia.orgekb.eg It is plausible that this compound or its derivatives could inhibit other enzymes, particularly those with a similar binding pocket. nih.govnih.gov High-throughput screening campaigns will be essential in identifying these new targets.
Beyond enzyme inhibition, the compound could modulate the activity of various receptors or ion channels. The pyridine core is a common feature in many neurologically active compounds, suggesting that derivatives of this compound might have applications in neurological disorders. nih.gov Furthermore, the anti-inflammatory and antimicrobial properties of related compounds suggest potential applications in treating inflammatory conditions and infectious diseases beyond tuberculosis. epstem.netmdpi.com
Identifying the specific molecular targets of this compound and its analogs will be a critical step in understanding their full therapeutic potential. mdpi.com This will involve a combination of biochemical assays, cell-based screening, and proteomics to pinpoint the proteins with which these compounds interact.
Application of Artificial Intelligence and Machine Learning for Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel compounds, including derivatives of this compound. scispace.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties, significantly accelerating the drug discovery process. nih.govresearchgate.netnih.gov
One key application of AI/ML is in the development of predictive models for biological activity. By training algorithms on existing data for isonicotinic acid derivatives, researchers can create models that predict the antitubercular activity or other biological effects of new, untested compounds. nih.govnih.gov These models can then be used to screen large virtual libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. scispace.comresearchgate.net
AI can also be employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. By providing the model with a set of constraints, such as a desired level of potency and low toxicity, it can propose novel analogs of this compound that are optimized for a specific biological target.
Furthermore, machine learning can assist in optimizing the pharmacokinetic and toxicological profiles of lead compounds. Predictive models can assess properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify potential liabilities early in the drug development process. epstem.net This allows for the design of analogs with improved drug-like properties. The integration of AI and ML into the research workflow for this compound will undoubtedly lead to the more rapid identification and development of optimized therapeutic agents. acs.org
Development as Chemical Probes for Fundamental Biological Research
High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.gov this compound and its derivatives have the potential to be developed into such probes, enabling the detailed investigation of their biological targets and associated pathways. osu.edu
A crucial characteristic of a good chemical probe is high potency and selectivity for its target. nih.gov Through the optimization efforts described in the previous sections, analogs of this compound can be developed that meet these stringent criteria. Once a potent and selective analog is identified, it can be modified to incorporate a "tag" for visualization or affinity purification.
For example, a fluorescent dye could be attached to the molecule, allowing researchers to visualize its localization within cells and tissues. Alternatively, a biotin (B1667282) tag could be added, enabling the isolation of the target protein and its binding partners from cell lysates. This would provide invaluable information about the protein's function and its role in cellular signaling networks.
The development of chemical probes based on the this compound scaffold would not only advance our understanding of the specific biological targets of these compounds but also contribute to the broader field of chemical biology by providing new tools to explore fundamental biological questions.
Potential for Radioligand Development utilizing the Fluorine Atom for PET Imaging Research
The presence of a fluorine atom in the this compound molecule makes it an attractive candidate for the development of radioligands for Positron Emission Tomography (PET) imaging. frontiersin.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. mdpi.com By replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), this compound could be transformed into a PET tracer. nih.gov
The development of an ¹⁸F-labeled version of this compound or one of its optimized analogs would enable in vivo studies of its target engagement, pharmacokinetics, and biodistribution. frontiersin.org This would provide critical information for drug development, helping to confirm that the compound reaches its intended target in the body at therapeutic concentrations. nih.gov
The synthesis of such a radioligand would involve the development of a suitable radiolabeling precursor and a robust method for nucleophilic fluorination with ¹⁸F-fluoride. nih.govmdpi.comresearchgate.net Several methods for ¹⁸F-labeling are available and could be adapted for this purpose. mdpi.comyoutube.com Once synthesized, the ¹⁸F-labeled tracer would need to be evaluated in preclinical models to assess its imaging properties, including its brain uptake and specific binding to its target. mdpi.comnih.gov
The successful development of a PET radioligand based on the this compound scaffold would be a significant advancement, providing a powerful tool for both preclinical research and potentially for clinical diagnostics and patient stratification in the future. nih.gov
Referenced Compounds
| Compound Name |
| This compound |
| Isonicotinic acid |
| Biotin |
| Fluorine-18 |
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
